N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide
Description
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is a sulfonamide-based small molecule featuring a pyridazinone core substituted with an indole moiety and an ethanesulfonamide side chain. The indole group, a bicyclic aromatic system with a nitrogen atom, may enhance interactions with biological targets through π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-24(22,23)17-10-12-20-16(21)8-7-15(18-20)19-11-9-13-5-3-4-6-14(13)19/h3-9,11,17H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDEDAGMWQLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with indole, various functional groups are introduced through electrophilic substitution reactions.
Pyridazine Ring Formation: The indole derivative is then reacted with hydrazine derivatives to form the pyridazine ring. This step often involves cyclization reactions under acidic or basic conditions.
Linking the Ethyl Chain: The intermediate product is then reacted with ethyl bromide or similar alkylating agents to introduce the ethyl chain.
Sulfonamide Formation: Finally, the ethyl-linked intermediate is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The indole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their function. The pyridazine ring may interact with DNA or proteins, disrupting their normal function. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The compound’s pyridazinone core and sulfonamide side chain are conserved in analogs, but substituent variations significantly influence bioactivity and physicochemical behavior. Below is a comparative analysis of three analogs:
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity : The 4-chlorophenyl analog (LogP likely >3) is more lipophilic than the target compound (indole group: moderate hydrophobicity) and CPX (furan: less hydrophobic). This impacts membrane permeability and metabolic stability .
- CPX’s acetamide side chain may further improve solubility .
- Binding Affinity: CPX’s −8.1 kcal/mol binding affinity suggests that furan and pyridinone substituents optimize interactions with target proteins. The target compound’s indole group could mimic tryptophan residues in proteins, offering competitive binding advantages .
Biological Activity
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety linked to a dihydropyridazine ring and a sulfonamide group. The structural formula can be represented as:
This configuration contributes to its unique biological properties.
Phosphodiesterase Inhibition
Research indicates that this compound acts as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. Inhibition of PDE10A is associated with increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways. Elevated cAMP levels can enhance neurotransmitter signaling and may have implications in treating neuropsychiatric disorders such as schizophrenia .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators, suggesting potential applications in managing conditions characterized by chronic inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against PDE enzymes. For instance, one study reported IC50 values below 5 nM for related compounds, indicating high potency . This suggests that this compound may also possess similar efficacy.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. For example, administration of PDE10A inhibitors has been shown to influence gene expression profiles in the striatum, which is critical for motor control and cognitive functions. These studies suggest that this compound could modulate striatal signaling pathways effectively .
Schizophrenia Treatment
A notable case study involved the administration of PDE10A inhibitors in rodent models to assess their effects on schizophrenia-like behaviors. The results indicated that these inhibitors significantly reduced symptoms associated with the disorder, supporting the hypothesis that modulation of cAMP levels can alleviate neuropsychiatric symptoms .
Inflammatory Disease Models
Another study focused on the compound's anti-inflammatory properties in models of asthma and other inflammatory diseases. The findings revealed that treatment with the sulfonamide derivative led to decreased eosinophil accumulation and reduced airway hyper-responsiveness, highlighting its potential as a therapeutic agent in respiratory conditions .
Summary of Findings
| Study Focus | Findings |
|---|---|
| PDE10A Inhibition | High potency with IC50 values < 5 nM; modulation of cAMP levels |
| Anti-inflammatory Effects | Reduced eosinophil accumulation; potential for treating asthma |
| Neuropsychiatric Applications | Alleviation of schizophrenia-like symptoms in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
